(Chloromethyl)boronic acid
CAS No.:
Cat. No.: VC16011646
Molecular Formula: CH4BClO2
Molecular Weight: 94.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | CH4BClO2 |
---|---|
Molecular Weight | 94.31 g/mol |
IUPAC Name | chloromethylboronic acid |
Standard InChI | InChI=1S/CH4BClO2/c3-1-2(4)5/h4-5H,1H2 |
Standard InChI Key | AVGSVJIEJHBLOL-UHFFFAOYSA-N |
Canonical SMILES | B(CCl)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
(Chloromethyl)boronic acid belongs to the class of organoboron compounds, featuring a boron atom bonded to two hydroxyl groups and a chloromethyl substituent. Its molecular formula (CH₄BClO₂) and weight (94.31 g/mol) are consistent across multiple databases, including PubChem and commercial catalogs . The compound’s InChI key (AVGSVJIEJHBLOL-UHFFFAOYSA-N
) and canonical SMILES representation (B(CCl)(O)O
) provide unambiguous identifiers for its structure .
Synthetic Methodologies
General Synthesis Strategies
The synthesis of (chloromethyl)boronic acid typically involves reactions between boron precursors and organometallic reagents. Polar aprotic solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), are employed under elevated temperatures to enhance reactivity. For example, Matteson homologation—a method used for α-haloboronic esters—could theoretically be adapted for this compound by reacting boronic esters with dichloromethane derivatives .
Case Study: Matteson Rearrangement
While direct evidence for Matteson rearrangement in (chloromethyl)boronic acid synthesis is lacking, analogous pathways for peptidyl α-aminoboronic acids illustrate the utility of boron-chloride intermediates. In such cases, α-chloroboronic esters are generated via homologation of boronic acids with dichloromethane, followed by substitution reactions . This suggests a plausible route for (chloromethyl)boronic acid synthesis, though further experimental validation is needed.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
(Chloromethyl)boronic acid serves as a versatile reagent in Pd-catalyzed cross-coupling reactions. For instance, its structural analogs participate in selective C(sp²)–Br bond couplings with arylboronic acids, yielding biphenyl derivatives (e.g., chloromethyl-1,1′-biphenyls) . These reactions employ Pd(OAc)₂ and PCy₃·HBF₄ as catalysts, achieving yields of 75–93% under optimized conditions .
Pharmaceutical Intermediate
Comparative Analysis of Boronic Acid Derivatives
Property | (Chloromethyl)boronic Acid | 4-((3-Chlorophenoxy)methyl)phenylboronic Acid | Benzoxaborole Derivatives |
---|---|---|---|
Molecular Formula | CH₄BClO₂ | C₁₃H₁₁BClO₃ | C₇H₅BO₂ |
Molecular Weight (g/mol) | 94.31 | 262.50 | 131.93 |
Key Functional Groups | -B(OH)₂, -CH₂Cl | -B(OH)₂, -OCH₂Ph-Cl | Cyclic B-O linkage |
Primary Applications | Cross-coupling, drug synthesis | Polymer precursors, sensors | Antifungal agents |
Table 1: Structural and functional comparison of select boronic acid derivatives .
Future Directions and Research Gaps
Unexplored Reactivity
The electrophilic chloromethyl group in (chloromethyl)boronic acid presents opportunities for nucleophilic substitution reactions, potentially yielding thiol- or amine-functionalized boronic acids. Such derivatives could expand utility in bioconjugation and materials science.
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